(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-9-10-17(20-19-13)24-14-6-5-11-21(12-14)18(22)15-7-3-4-8-16(15)23-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMGVTXOXKZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyridazinyl moiety. Common reagents used in these reactions include:
Piperidine: A starting material for the piperidine ring.
2-Methoxyphenylboronic acid:
6-Methylpyridazine: Used for the attachment of the pyridazinyl moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
The compound contains:
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Methoxyphenyl group : Electron-rich aromatic ring prone to electrophilic substitution.
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Piperidine ring : Secondary amine capable of alkylation or acylation.
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Pyridazine moiety : Electron-deficient heterocycle susceptible to nucleophilic aromatic substitution (SNAr).
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Ketone group : Polar carbonyl site for nucleophilic addition or reduction.
Pyridazine Ring Modifications
The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution (SNAr) at positions activated by the adjacent nitrogen atoms. For example:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Chlorination | POCl₃, Δ (reflux) | Pyridazine chloride derivative | |
| Amine displacement | Primary amine, DMSO, base (K₂CO₃) | Substituted pyridazine-piperidine analog |
Piperidine Ether Cleavage
The ether linkage (C–O–C) between piperidine and pyridazine may undergo cleavage under acidic or reductive conditions:
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Acidic hydrolysis : HCl/H₂O (Δ) yields pyridazinone and piperidin-ol derivatives.
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Reductive cleavage : LiAlH₄ reduces the ether to a C–H bond.
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophiles to ortho and para positions due to the electron-donating methoxy (–OCH₃) group:
| Reaction | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para-NO₂ | Nitrated aryl derivative | |
| Sulfonation | H₂SO₄/SO₃ | ortho-SO₃H | Sulfonic acid analog |
Ketone Reduction
The central ketone can be reduced to a secondary alcohol:
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Reagents : NaBH₄ (mild) or LiAlH₄ (vigorous).
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Product : (2-Methoxyphenyl)(piperidinyl-oxypyridazine)methanol.
Demethylation of Methoxy Group
Strong acids (e.g., HBr/AcOH) or Lewis acids (BF₃) remove the methyl group:
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Product : Hydroxyphenyl derivative, enabling further functionalization.
Piperidine Ring Opening
Under acidic conditions (HCl, Δ), the piperidine ring may undergo protonation and cleavage, yielding linear amines.
Deprotonation at Piperidine Nitrogen
Bases (e.g., LDA) deprotonate the piperidine nitrogen, enabling alkylation with electrophiles (e.g., methyl iodide).
Hydrogenation of Pyridazine
Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyridazine ring, forming dihydropyridazine intermediates.
Cross-Coupling Reactions
Suzuki or Buchwald–Hartwig coupling modifies the methoxyphenyl group:
Research Insights
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Synthetic Challenges : Steric hindrance from the piperidine and pyridazine groups may slow reaction kinetics.
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Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to ether cleavage.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas, primarily due to its interaction with biological targets:
- Receptor Binding : The compound may interact with specific receptors in the body, potentially influencing various physiological processes.
- Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, making it a candidate for drug development against conditions such as cancer and neurological disorders.
Biological Studies
Research has focused on the biological activities of piperidine derivatives, including:
- Antidepressant Effects : Some studies suggest that derivatives similar to this compound can exhibit antidepressant-like effects through modulation of neurotransmitter systems.
Chemical Biology
This compound can serve as a building block for synthesizing more complex molecules, facilitating the exploration of structure-activity relationships (SAR) in drug design.
Industrial Applications
In addition to its pharmaceutical potential, this compound may be utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Case Studies and Research Findings
- Antidepressant Activity : A study indicated that compounds similar to (2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone exhibited significant binding affinity to serotonin receptors, which could lead to new treatments for depression .
- Cancer Therapeutics : Research has shown that this compound can inhibit certain protein kinases that are crucial in cancer cell signaling pathways, making it a candidate for further development as an anticancer agent .
- Synthetic Methodologies : Advances in synthetic methodologies have been documented, emphasizing the importance of optimizing reaction conditions for better yields and purity .
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: Interaction with specific receptors in the body.
Enzyme inhibition: Inhibition of enzymes involved in various biological processes.
Signal transduction: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations :
Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated six-membered ring) may confer rigidity compared to piperazine (two nitrogen atoms), affecting binding pocket compatibility .
Pyridazine vs.
Substituent Effects :
- The 2-methoxyphenyl group in the target compound may improve membrane permeability compared to halogenated analogs (e.g., 2-chloro-6-fluorophenyl in ).
- The 6-methylpyridazinyloxy group offers steric bulk and moderate hydrophobicity, contrasting with the trifluoromethylphenyl group in , which enhances metabolic stability.
Research Findings and Mechanistic Insights
- GLUT4 Modulation: While direct data on the target compound is absent, analogs like this compound are hypothesized to interact with glucose transporters (GLUT4) based on structural similarities to compounds in .
- Binding Affinity : Docking studies (, Table 2) highlight the importance of methoxy and pyridazinyl groups in forming hydrophobic and polar interactions with protein targets. The methyl group on pyridazine in the target compound may optimize binding compared to bulkier substituents (e.g., propoxy in ).
- Synthetic Challenges: The synthesis of pyridazine-containing methanones (e.g., ) often involves multi-step routes, with yields influenced by substituent reactivity. For example, NaOCH3-mediated methoxylation in achieved 25% yield, suggesting room for optimization in scaling the target compound’s production.
Biological Activity
(2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. Its complex structure, featuring a methoxyphenyl group and a pyridazine moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key features include:
- Piperidine ring : Known for its role in various pharmacological activities.
- Methoxyphenyl group : Contributes to lipophilicity, enhancing membrane permeability.
- Pyridazine moiety : Associated with various biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter degradation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in neuroprotection.
Antidepressant Effects
A study investigated the antidepressant-like effects of similar piperidine derivatives. The findings indicated that these compounds could enhance serotonin levels in the brain, suggesting a mechanism that may also apply to this compound .
Anticancer Properties
Research has shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against human cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | CaCo-2 | 15.0 |
| This compound | MCF7 | TBD |
Neuroprotective Effects
In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This effect was measured using assays that evaluated cell viability and apoptosis markers .
Q & A
Q. What synthetic strategies are commonly employed to prepare (2-Methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone?
The synthesis typically involves coupling reactions between substituted benzoyl derivatives and piperidine intermediates. For example, acylation of 3-hydroxy piperidine derivatives with activated carbonyl groups (e.g., benzoyl chlorides) under basic conditions (e.g., DIPEA) is a common approach. Catalysts like Pd(PPh₃)₄ and CuI may facilitate coupling with heterocyclic moieties (e.g., 6-methylpyridazine) . Solvent choice (e.g., DMF, dichloromethane) and temperature control are critical to optimize yields, which can vary significantly (8–78% depending on steric and electronic factors) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify molecular structure by confirming proton environments and carbon frameworks .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (e.g., 97–99% at 254 nm) and retention time analysis ensure batch consistency .
- Elemental Analysis: Validates empirical formula (e.g., C, H, N content within 0.3% of theoretical values) .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
Q. How is the compound’s stability assessed under experimental storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA): Monitors decomposition temperatures.
- Hygroscopicity Tests: Evaluates moisture sensitivity.
- Long-Term Storage: Samples are stored under inert atmospheres (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis . Safety data sheets (SDS) recommend ventilation and desiccants for lab-scale storage .
Advanced Research Questions
Q. How can low yields in the synthesis of piperidinyl methanone derivatives be addressed?
Low yields (e.g., 8–12% in some analogs ) may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Molecular Docking: Models interactions with enzymes/receptors (e.g., kinase domains) using software like AutoDock or Schrödinger. The trifluoromethyl and pyridazine groups are prioritized for hydrophobic/π-π interactions .
- QSAR Studies: Correlate structural features (e.g., logP, H-bond acceptors) with activity data from analogs .
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies in enzyme inhibition or receptor binding may stem from:
- Assay Variability: Differences in buffer pH, ion concentrations, or detection methods.
- Structural Analogues: Comparing bioactivity of derivatives with modified substituents (e.g., methoxy vs. fluoro groups) clarifies pharmacophore requirements .
- Dose-Response Curves: Re-evaluating IC₅₀ values under standardized conditions reduces outliers .
Q. What methodologies evaluate the compound’s potential for enzyme inhibition or receptor modulation?
- In Vitro Assays: Fluorescence polarization (for kinase inhibition) or radioligand binding (for GPCR targets).
- Cell-Based Models: Reporter gene assays (e.g., luciferase) quantify pathway modulation .
- Metabolic Stability Tests: Liver microsome incubations assess susceptibility to cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
